Linezolid-d3

Übersicht

Beschreibung

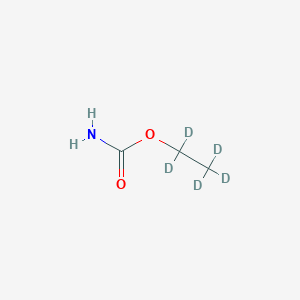

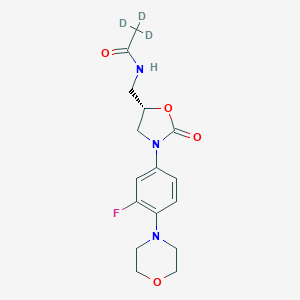

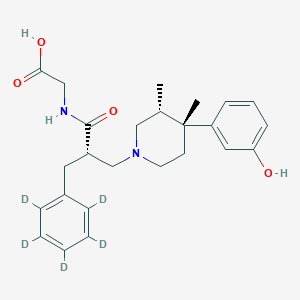

Linezolid-d3 is an internal standard for the quantification of linezolid . It is a synthetic oxazolidinone antibiotic with activity against a wide range of Gram-positive bacteria, including resistant strains of several species . It is a deuterated form of linezolid, which has been chemically modified to replace the hydrogen atoms with deuterium atoms .

Synthesis Analysis

A seven-step continuous flow synthesis of Linezolid has been reported . The synthesis involves a Ritter-type reaction between (+)-epichlorohydrin and acetonitrile .

Molecular Structure Analysis

Linezolid binds to a deep cleft of the 50S ribosomal subunit that is surrounded by 23S rRNA nucleotides . Mutation of 23S rRNA has been shown to be a linezolid resistance mechanism .

Chemical Reactions Analysis

Linezolid therapy should not be deferred due to the risk of serotonin syndrome . The data collected reveals a low prevalence of serotonin toxicity in both linezolid monotherapy and linezolid concurrent with other serotonergic agents .

Physical And Chemical Properties Analysis

Linezolid-d3 is an off-white solid . It has a molecular weight of 340.36 and a molecular formula of C16H17D3FN3O4 .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Resistance : Linezolid inhibits protein synthesis in bacteria by binding to the peptidyl transferase center on the ribosome. Resistance to Linezolid usually involves small alterations to its binding site on the ribosome, particularly mutations in the 23S rRNA or associated ribosomal proteins. The Cfr methyltransferase has also been implicated in Linezolid resistance by modifying the 23S rRNA (Long & Vester, 2011).

Clinical Resistance : Resistance to Linezolid in clinical strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has been observed and is often due to the presence of the cfr gene, which modifies the 23S rRNA. This gene can potentially disseminate among Gram-positive pathogenic strains, posing a challenge for treatment with Linezolid (Toh et al., 2007).

Side Effects and Toxicity : Linezolid's inhibition of mitochondrial protein synthesis can lead to severe clinical consequences, including optic and peripheral neuropathy, lactic acidosis, and renal failure. This highlights the need for caution and monitoring during prolonged Linezolid use (De Vriese et al., 2006).

Treatment of Multidrug-Resistant Infections : Linezolid is effective in treating infections caused by various multidrug-resistant pathogens, including enterococci and methicillin-resistant S. aureus. However, the emergence of Linezolid resistance in these pathogens should be monitored (Stefani et al., 2010).

Use in Tuberculosis Treatment : Linezolid has shown effectiveness in treating extensively drug-resistant tuberculosis (XDR-TB), although it requires careful monitoring for adverse events. Dose adjustment (e.g., reduction from 600 mg to 300 mg) may reduce these adverse events (Lee et al., 2012).

Therapeutic Drug Monitoring : Techniques like dried blood spot analysis have been developed for monitoring Linezolid levels in patients, especially in the context of multidrug-resistant tuberculosis. This method aids in optimizing treatment while minimizing toxicity (Vu et al., 2012).

Clinical Applications : Linezolid is utilized for treating serious infections caused by Gram-positive bacteria, especially in intensive care units where resistant strains are common. Its role in treating hospital-acquired pneumonia, skin infections, and other serious conditions caused by resistant pathogens is significant (Hashemian et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-FUPFOCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649152 | |

| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linezolid-d3 | |

CAS RN |

1127120-38-0 | |

| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B196449.png)

![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B196562.png)